5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPWTQFSZLOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=S)NC2=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with ethyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then cooled, and the resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and controlled temperatures to ensure optimal reaction rates and product yields.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thioxodihydropyrimidine compounds exhibit notable antimicrobial properties. Studies have shown that 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its analogs can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A systematic evaluation of these compounds revealed their effectiveness against resistant strains, suggesting a potential role in combating antibiotic resistance. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the cell cycle, leading to cell death.
Recent research highlights the compound's ability to inhibit tumor growth in animal models, making it a candidate for further development as an anticancer agent. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazone moiety can enhance its potency against specific cancer types .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory responses. Experimental models indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory disorders .
Antimalarial Activity
Emerging studies suggest that hydrazone derivatives exhibit antimalarial properties. For instance, related compounds have been found to chelate iron and inhibit heme polymerization in Plasmodium species, which are crucial for malaria parasite survival. The structure of this compound may contribute similarly to its antimalarial efficacy .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or enzymes. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other thioxodihydropyrimidine derivatives, such as:
5-(2-phenylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This compound has a phenyl group instead of a chlorophenyl group, which may result in different biological activities and chemical reactivity.
5-(2-(4-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This derivative has a 4-chlorophenyl group, which may influence its pharmacological properties and synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 503.7882 g/mol
- CAS Number : 76153-15-6
The presence of the thioxodihydropyrimidine moiety contributes to its unique properties and biological activities.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant antiproliferative activity:
| Cell Line | IC Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| MDA-MB-231 (Breast Cancer) | 8.3 | |
| HT-29 (Colon Cancer) | 12.7 | |
| SK-MEL-2 (Skin Cancer) | 9.0 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The mechanisms underlying the anticancer activity of this compound involve:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting cell death in cancer cells.
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation, particularly affecting cyclin-dependent kinases (CDKs).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Chlorophenyl Substituents : The presence of chlorophenyl groups has been shown to enhance cytotoxicity against cancer cell lines.
- Thioxodihydropyrimidine Core : Modifications to the thioxodihydropyrimidine core can lead to variations in potency and selectivity.
Case Study 1: In Vivo Efficacy
A recent study conducted on murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study utilized a dose-dependent approach, revealing that higher doses correlate with greater tumor suppression.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced efficacy when used in conjunction with doxorubicin, suggesting potential for combination therapies in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves condensation of 2-thiobarbituric acid derivatives with 2-chlorophenylhydrazine under reflux conditions. For example, analogous protocols use ethanol as a solvent with potassium hydroxide as a base (see Table 1 in ). Purification via recrystallization (e.g., using methanol or ethanol) is critical to remove unreacted hydrazine precursors . Yield optimization may require varying reaction times (3–6 hours) and stoichiometric ratios of reagents (1:1 to 1:1.2).
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry, including hydrazone tautomerism and dihedral angles between the chlorophenyl and pyrimidine moieties. Complementary techniques include:
- FT-IR : To confirm N–H and C=S stretches (~3200 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- NMR : NMR in DMSO-d₆ resolves hydrazone proton signals (δ 10–12 ppm) and aromatic protons from the chlorophenyl group .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should follow protocols like those in (Project INCHEMBIOL), which evaluate degradation under UV light, humidity, and temperature (e.g., 25°C vs. 40°C). Accelerated stability testing in controlled environments (e.g., 75% relative humidity) for 4–6 weeks can identify decomposition pathways, monitored via HPLC or TLC .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s tautomeric behavior in solution versus solid state?
- Methodological Answer : Tautomerism between hydrazone and azo forms can be probed using variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃. For solid-state analysis, compare X-ray crystallography data () with computational DFT calculations (e.g., Gaussian 09) to model energy barriers between tautomers .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). A meta-analysis approach should:
- Standardize bioactivity protocols (e.g., MTT assay at 48-hour incubation).
- Control for solvent polarity (e.g., DMSO concentration ≤0.1%).
- Cross-validate results with structurally analogous compounds (e.g., ’s enzyme inhibition studies) .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Assess biodegradability via OECD 301F tests and photolysis half-life under simulated sunlight .
- Phase 2 (Field) : Use randomized block designs (as in ) to monitor soil/water distribution in microcosms, with LC-MS/MS quantification .
Q. How can computational modeling predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
